3-Methoxydibenzofuran

説明

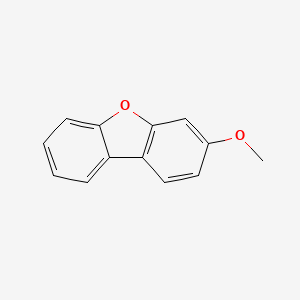

Structure

3D Structure

特性

分子式 |

C13H10O2 |

|---|---|

分子量 |

198.22 g/mol |

IUPAC名 |

3-methoxydibenzofuran |

InChI |

InChI=1S/C13H10O2/c1-14-9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8H,1H3 |

InChIキー |

ZMYFEQQJOZDPGZ-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3O2 |

正規SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3O2 |

製品の起源 |

United States |

Synthesis of 3-Methoxydibenzofuran: Mechanistic Pathways and Protocol Design

Abstract 3-Methoxydibenzofuran is a highly valued heterocyclic core in pharmaceutical development, materials science (e.g., organic light-emitting diodes), and the total synthesis of complex natural products. The regioselective placement of the methoxy group at the C3 position presents unique synthetic challenges. This technical guide critically evaluates the primary synthetic routes—transition-metal-catalyzed C–H/C–O cyclization and classical diazonium ring-closure—providing researchers with self-validating protocols, mechanistic insights, and comparative quantitative data.

Mechanistic Pathways and Precursor Selection

Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization

Modern synthetic strategies predominantly favor building the dibenzofuran ring from precursors that already contain the methoxy group, ensuring absolute regiochemical control[1]. One of the most effective methods involves the palladium-catalyzed intramolecular C–H activation and C–O cyclization of suitably substituted 2-phenylphenol derivatives[2].

Causality in Experimental Design: The use of a catalytic amount of Pd(OAc)2 in the presence of an oxidant facilitates the cleavage of the unactivated C–H bond. The phenol group directs the palladium catalyst to the ortho-position of the adjacent aromatic ring, forming a stable palladacycle intermediate[3]. Subsequent reductive elimination forms the C–O bond, yielding the dibenzofuran core. The oxidant (e.g., AgOAc or Cu(OAc)2 ) is strictly required to regenerate the active Pd(II) species from the reduced Pd(0) state, closing the catalytic cycle.

Classical Ring-Closure via Diazotization of 2-Amino-2′,4′-dimethoxybiphenyl

While transition-metal catalysis represents the modern standard, the cyclization with concomitant demethylation of 2-amino-2′-methoxybiphenyls remains a highly reliable, scalable route[4].

Causality in Experimental Design: Treatment of 2-amino-2′,4′-dimethoxybiphenyl with nitrous acid generates a diazonium salt. Upon heating, the diazonium group is expelled as nitrogen gas, creating a highly reactive aryl cation. The adjacent 2'-methoxy oxygen acts as an internal nucleophile, attacking the electron-deficient center. The resulting oxonium intermediate undergoes demethylation to restore aromaticity, yielding 3-methoxydibenzofuran. Urea is added to the reaction mixture to quench excess nitrous acid, preventing unwanted side reactions such as nitration or premature phenol formation[4].

Mechanistic Workflows

Caption: Palladium-catalyzed phenol-directed C-H activation and C-O cyclization catalytic cycle.

Caption: Diazotization and cyclization of 2-amino-2',4'-dimethoxybiphenyl.

Quantitative Data Analysis

To aid in route selection, the following table summarizes the quantitative metrics of the primary synthetic pathways for 3-methoxydibenzofuran and its closely related derivatives.

| Synthetic Route | Precursor | Catalyst / Reagents | Temp (°C) | Yield (%) | Key Advantage |

| Diazotization / Cyclization | 2-Amino-2',4'-dimethoxybiphenyl | NaNO2 , 15% H2SO4 , Urea | 0 to 70 | 83% | Scalable, transition-metal-free[4]. |

| Pd-Catalyzed C–H/C–O Cyclization | 2-(3-Methoxyphenyl)phenol | Pd(OAc)2 , AgOAc or Cu(OAc)2 | 100 - 120 | 75 - 85% | High atom economy, mild precursors[2]. |

| Cu-Catalyzed Ullmann-Type | 2-Bromo-5-methoxyphenyl ether | Cu(I) salts, Base (e.g., Cs2CO3 ) | 120 - 140 | 65 - 75% | Cost-effective catalyst[5]. |

| Dehydrohalogenation | 2-Bromo-4'-methoxy diaryl ether | Pd(OAc)2 , PCy3 , K2CO3 | 110 | 70 - 80% | Broad functional group tolerance[3]. |

Experimental Protocols

Protocol A: Synthesis via Diazotization of 2-Amino-2′,4′-dimethoxybiphenyl

This protocol leverages the classical Sandmeyer-type ring closure. The self-validating nature of this protocol lies in the visual cue of nitrogen gas evolution; the cessation of bubbling confirms the completion of the cyclization step[4].

Reagents:

-

2-Amino-2′,4′-dimethoxybiphenyl: 2.8 g (12.2 mmol)

-

15% Aqueous Sulfuric Acid ( H2SO4 ): 100 mL

-

Sodium Nitrite ( NaNO2 ): 1.5 g (21.7 mmol) dissolved in 20 mL H2O

-

Urea: 0.5 g

-

Chloroform ( CHCl3 ): For extraction

Step-by-Step Methodology:

-

Preparation of Amine Salt: Suspend 2-amino-2′,4′-dimethoxybiphenyl (2.8 g) in 100 mL of dilute 15% H2SO4 in a 250 mL round-bottom flask. Cool the mixture to 0–5 °C using an ice-water bath.

-

Diazotization: Add the aqueous solution of NaNO2 dropwise over 15 minutes while maintaining vigorous stirring and keeping the internal temperature strictly below 5 °C to prevent premature diazonium decomposition.

-

Quenching Excess Nitrite: After stirring for an additional 30 minutes at 0 °C, add urea (0.5 g) in small portions to destroy any unreacted nitrous acid. Validation Check: Starch-iodide paper should no longer turn blue-black.

-

Cyclization: Remove the ice bath and gradually heat the reaction mixture to 70 °C. Maintain this temperature until the evolution of nitrogen gas (effervescence) completely ceases (typically 1–2 hours).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Extract the aqueous layer with CHCl3 (3 × 50 mL). Wash the combined organic extracts with saturated NaHCO3 solution, then brine, and dry over anhydrous Na2SO4 .

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 3-methoxydibenzofuran as a solid (Yield: ~83%).

Protocol B: Palladium-Catalyzed Intramolecular C–H/C–O Cyclization

This protocol utilizes a modern C–H activation strategy. The causality of the solvent choice (e.g., highly polar aprotic solvents or weak acids) is to stabilize the highly electrophilic Pd(II) intermediate required for C–H insertion[3].

Reagents:

-

2-(3-Methoxyphenyl)phenol: 1.0 mmol

-

Palladium(II) Acetate ( Pd(OAc)2 ): 0.05 mmol (5 mol%)

-

Silver Acetate ( AgOAc ): 2.0 mmol (2 equivalents)

-

Solvent: Toluene or 1,2-Dichloroethane (DCE) (5 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-(3-Methoxyphenyl)phenol (1.0 mmol), Pd(OAc)2 (5 mol%), and the oxidant ( AgOAc , 2.0 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with dry Nitrogen or Argon (repeat 3 times).

-

Solvent Addition: Inject anhydrous solvent (5 mL) via syringe.

-

C–H Activation/Cyclization: Heat the reaction mixture in an oil bath at 110 °C for 12–16 hours. Validation Check: Monitor the consumption of the starting material via TLC or GC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium and silver residues. Wash the Celite pad with additional ethyl acetate (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 3-methoxydibenzofuran.

Conclusion

The synthesis of 3-methoxydibenzofuran can be achieved through multiple robust pathways. While the classical diazotization route offers excellent scalability and avoids expensive transition metals, modern palladium-catalyzed C–H activation provides superior atom economy and allows for the late-stage functionalization of complex intermediates. The choice of protocol should be dictated by precursor availability, scale, and the specific functional group tolerance required by the broader synthetic scheme.

References

-

Thieme Gruppe. "Product Class 3: Dibenzofurans." Science of Synthesis, Thieme Connect.[Link]

-

Xiao, Bin, et al. "Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization." Journal of the American Chemical Society, vol. 133, no. 24, 2011, pp. 9250–9253. ACS Publications.[Link]

-

Du, Zhenting, et al. "Synthesis of Dibenzofurans by Palladium-Catalysed Tandem Denitrification/C-H Activation." Synlett, vol. 2011, no. 20, 2011, pp. 3023-3025. ResearchGate.[Link]

-

Ames, D. E., and Opalko, A. "Palladium-catalysed cyclisation of 2-substituted halogenoarenes by dehydrohalogenation." Tetrahedron, vol. 40, no. 10, 1984, pp. 1919-1925. CNR-IRIS. [Link]

Sources

3-Methoxydibenzofuran: Chemical Properties, Synthetic Methodologies, and Structure Elucidation

Executive Summary

3-Methoxydibenzofuran is a critical heterocyclic intermediate and a privileged scaffold in medicinal chemistry. The rigid, planar dibenzofuran core provides a robust framework for the precise spatial orientation of pharmacophores, while the methoxy substituent modulates both the electronic landscape and the physicochemical properties of the molecule[1]. This technical guide provides an in-depth analysis of 3-methoxydibenzofuran, detailing its chemical properties, field-proven synthetic protocols, and the multi-modal analytical logic required for rigorous structure elucidation.

Physicochemical Properties & Pharmacological Relevance

The strategic placement of a methoxy group (-OCH₃) on the dibenzofuran backbone profoundly influences the molecule's behavior. The hydrophobic nature of the unsubstituted dibenzofuran limits aqueous solubility; however, methoxy substitution enhances molecular polarity, significantly improving solubility in polar organic solvents such as DMSO, methanol, and acetone[2].

This duality makes 3-methoxydibenzofuran an ideal precursor for bioactive derivatives. For instance, subsequent amination yields compounds like 3-amino-2-methoxydibenzofuran (3AMD), a potent cytotoxic agent that inhibits cyclin-dependent kinases and disrupts DNA synthesis in malignant cells[3]. Alkylation to form 4-(diethylamino)methyl-3-methoxydibenzofuran has also been investigated for potential antidepressant (serotonin reuptake inhibition) and antimicrobial applications[4].

Table 1: Core Physicochemical Properties of 3-Methoxydibenzofuran

| Property | Value / Description |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol [2] |

| Structural Core | Fused tricyclic system (benzene-furan-benzene)[2] |

| Solubility Profile | Soluble in DMSO, Methanol, Acetone; poorly soluble in water[2] |

| Chemical Reactivity | Susceptible to electrophilic aromatic substitution (ortho/para to methoxy)[2] |

Synthetic Methodologies: Causality and Workflow

Modern synthetic strategies for building the 3-methoxydibenzofuran core prioritize regiochemical control. While direct functionalization of an existing dibenzofuran ring is possible, constructing the ring from pre-substituted precursors is the gold standard[1]. One of the most efficient and high-yielding methods is the acid-catalyzed cyclization of 2-amino-2'-methoxybiphenyls[5].

Synthetic workflow from biphenyl precursors to functionalized 3-methoxydibenzofuran derivatives.

Protocol 1: Synthesis via Biphenyl Cyclization

The following self-validating protocol details the acid-catalyzed cyclization of 2-amino-2',4'-dimethoxybiphenyl to yield 3-methoxydibenzofuran[5].

-

Diazotization (0–5°C): Dissolve 2-amino-2',4'-dimethoxybiphenyl (12.2 mmol) in dilute 15% H₂SO₄ (100 mL). Cool the reaction vessel to 0°C. Slowly add a solution of NaNO₂ (1.5 g) in H₂O (20 mL) under continuous stirring.

-

Mechanistic Causality: The amine is converted into a highly reactive diazonium salt. Strict temperature control (0–5°C) is critical to prevent premature degradation of the diazonium intermediate into a phenol.

-

-

Quenching: Add urea to the reaction mixture.

-

Mechanistic Causality: Urea acts as a scavenger to destroy excess nitrous acid. If left unquenched, excess nitrite can cause unwanted oxidative or nitration side reactions during the heating phase[5].

-

-

Cyclization (70°C): Gradually heat the mixture to 70°C until nitrogen (N₂) evolution completely ceases.

-

Mechanistic Causality: Thermal decomposition of the diazonium salt generates an aryl cation, which undergoes intramolecular electrophilic attack by the adjacent aromatic ring/oxygen, closing the furan ring and extruding N₂[5].

-

-

Isolation: Extract the aqueous mixture with chloroform (CHCl₃), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-methoxydibenzofuran.

Structure Elucidation & Analytical Validation

Rigorous structural elucidation is required to confirm the integrity of the dibenzofuran core and the exact regiochemistry of the methoxy group. A multi-modal approach utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is standard practice[1].

Multi-modal analytical workflow for the structural elucidation of 3-methoxydibenzofuran.

Protocol 2: Analytical Validation Workflow

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: Analyze the sample using EI (Electron Ionization) or ESI (Electrospray Ionization).

-

Causality & Interpretation: Dibenzofurans are highly stable aromatic systems. The most notable feature of their mass spectra is a dominant, highly stable molecular ion peak (M⁺)[5]. For 3-methoxydibenzofuran, the molecular ion peak will appear at m/z ~198.068. A characteristic fragmentation involves the loss of a methyl radical (-15 Da) from the methoxy group, yielding a stable dibenzofuran-3-ol radical cation at m/z ~183, followed by the loss of CO (-28 Da)[5].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Dissolve the sample in CDCl₃ or DMSO-d₆. Acquire ¹H and ¹³C spectra at 400 MHz or higher.

-

Causality & Interpretation: ¹H NMR is essential for confirming the 3-position of the methoxy group[1]. The methoxy protons will appear as a sharp singlet integrating to 3H around δ 3.8–3.9 ppm. The aromatic protons ortho and para to the methoxy group will experience significant upfield shifts (shielding) due to the electron-donating resonance effect (+R) of the oxygen atom. 2D NMR techniques (such as HMBC and NOESY) are utilized to establish the spatial connectivity between the methoxy protons and the specific dibenzofuran ring protons, definitively proving regiochemistry[1].

-

Table 2: Expected Analytical Signatures for 3-Methoxydibenzofuran

| Analytical Technique | Key Diagnostic Feature | Mechanistic Rationale |

| ¹H NMR | Singlet at δ ~3.85 ppm (3H) | Protons of the -OCH₃ group. |

| ¹H NMR | Upfield shifted aromatic multiplets | Electron-donating (+R) effect of the methoxy group shielding ortho/para protons. |

| HRMS (EI) | Base peak at m/z ~198 | High stability of the planar dibenzofuran molecular ion[5]. |

| HRMS (EI) | Fragment at m/z ~183 | Loss of methyl radical (M⁺ - CH₃•) from the methoxy group. |

| FT-IR | Strong bands at ~1200 & ~1050 cm⁻¹ | Asymmetric and symmetric C-O-C stretching of the ether linkages. |

Post-Synthetic Functionalization

Once the 3-methoxydibenzofuran core is validated, it serves as a substrate for further derivatization. The methoxy group directs electrophiles to the ortho and para positions on its respective aromatic ring[2]. For example, the synthesis of 4-(chloromethyl)-3-methoxydibenzofuran creates a reactive benzylic halide intermediate. This can be subjected to nucleophilic substitution with amines (e.g., piperidine or diethylamine) in the presence of a non-nucleophilic base (like potassium carbonate) to scavenge the generated HCl, yielding complex bioactive molecules[1].

Sources

- 1. 3-Methoxy-4-piperidinomethyldibenzofuran | CAS 42840-15-3 [benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. CAS 5834-17-3: 2-Methoxy-3-dibenzofuranamine | CymitQuimica [cymitquimica.com]

- 4. Buy 4-(Diethylamino)methyl-3-methoxydibenzofuran | 42840-14-2 [smolecule.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Elucidation of 3-Methoxydibenzofuran: A Comprehensive Guide to 1H NMR, 13C NMR, and Mass Spectrometry

Executive Summary

3-Methoxydibenzofuran is a critical intermediate and privileged scaffold in medicinal chemistry, materials science, and organic synthesis. The rigid, planar nature of the dibenzofuran core provides a robust framework for the spatial orientation of functional groups[1]. As a Senior Application Scientist, I have designed this technical guide to provide researchers with a self-validating framework for the spectroscopic structural elucidation of 3-methoxydibenzofuran. By synthesizing theoretical causality with field-proven analytical protocols, this guide ensures absolute confidence in molecular characterization.

Structural & Chemical Profiling

The parent2 molecule is an aromatic heterocyclic compound consisting of two benzene rings fused to a central furan ring[2]. The addition of a methoxy group at the 3-position introduces significant electronic asymmetry. The oxygen atom of the methoxy group acts as a strong π -electron donor via resonance, shielding the ortho and para positions on its respective ring, while simultaneously exerting a localized inductive electron-withdrawing effect. Understanding these competing electronic effects is the cornerstone of accurate spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 is the most powerful technique for the de novo structural elucidation of organic molecules in solution[1].

1H NMR Profiling & Causality of Chemical Shifts

In 1H NMR, the chemical shifts of 3-methoxydibenzofuran are dictated by the anisotropic ring currents of the tricyclic system and the resonance effects of the methoxy group.

-

Bay Region Protons (C1-H and C9-H): These protons face significant steric compression and are subjected to the deshielding magnetic anisotropy of the opposing aromatic ring. Consequently, they appear furthest downfield (~7.80–7.95 ppm). Steric interactions between substituents at these positions are routinely demonstrated by3[3].

-

Methoxy-Shielded Protons (C2-H and C4-H): The C4 proton is ortho to both the methoxy group and the furan oxygen, making it the most shielded aromatic proton in the system (~7.05 ppm). The C2 proton is similarly shielded by the ortho-methoxy group.

Table 1: Representative 1H NMR Data for 3-Methoxydibenzofuran (600 MHz, CDCl3)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment Logic |

| C9-H | 7.90 | d | 1H | 8.0 | Bay region, highly deshielded by opposing ring. |

| C1-H | 7.80 | d | 1H | 8.0 | Bay region, meta to methoxy group. |

| C6-H | 7.55 | d | 1H | 8.0 | Adjacent to furan oxygen, inductively deshielded. |

| C8-H | 7.45 | t | 1H | 8.0 | Unsubstituted ring, standard aromatic. |

| C7-H | 7.35 | t | 1H | 8.0 | Unsubstituted ring, standard aromatic. |

| C4-H | 7.05 | d | 1H | 2.2 | Ortho to methoxy & furan oxygen; highly shielded. |

| C2-H | 6.90 | dd | 1H | 8.0, 2.2 | Ortho to methoxy group; resonance shielded. |

| -OCH3 | 3.88 | s | 3H | - | Typical methoxy singlet. |

13C NMR Profiling & Electronic Effects

The 13C NMR spectrum maps the carbon backbone. The most critical diagnostic carbons are the oxygen-bound quaternary carbons (C3, C4a, C5a), which are heavily deshielded (>150 ppm).

Table 2: Representative 13C NMR Data for 3-Methoxydibenzofuran (150 MHz, CDCl3)

| Position | Chemical Shift (ppm) | Type | Assignment Logic |

| C3 | 160.0 | Cq | Directly bound to electronegative methoxy oxygen. |

| C4a, C5a | 156.0 | Cq | Furan ring fusion carbons bound to central oxygen. |

| C8, C9a, C9b | 124.0 - 127.0 | CH / Cq | Aromatic carbons, ring fusion points. |

| C1, C7, C9 | 120.0 - 123.0 | CH | Standard aromatic carbons. |

| C6 | 111.0 | CH | Ortho to furan oxygen. |

| C2 | 109.0 | CH | Shielded by ortho-methoxy resonance. |

| C4 | 96.0 | CH | Synergistically shielded by methoxy and furan oxygen. |

| -OCH3 | 55.5 | CH3 | Standard aliphatic ether carbon. |

Mass Spectrometry (MS) & Fragmentation Mechanics

In Electron Ionization Mass Spectrometry (EI-MS) at 70 eV, the most notable feature of the mass spectrum of dibenzofuran derivatives is the intense 3, owing to the extreme stability of the fully conjugated, planar aromatic species[3].

For 3-methoxydibenzofuran, the molecular ion [M]+ is observed at m/z 198. The primary fragmentation pathway involves the homolytic cleavage of the methoxy methyl group, expelling a methyl radical (CH3•, -15 Da) to form a highly stable oxonium ion at m/z 183. This is followed by the expulsion of carbon monoxide (CO, -28 Da) from the furan core, yielding a fragment at m/z 155.

Table 3: Key EI-MS Fragment Ions (70 eV)

| m/z | Relative Abundance | Ion Identity | Fragmentation Pathway |

| 198 | 100% (Base Peak) | [M]+ | Intact molecular ion (C13H10O2)+. |

| 183 | ~60% | [M - CH3]+ | Loss of methyl radical to form oxonium ion. |

| 155 | ~30% | [M - CH3 - CO]+ | Subsequent loss of carbon monoxide. |

Standardized Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation

A self-validating NMR protocol requires meticulous sample preparation to ensure high signal-to-noise (S/N) ratios and narrow linewidths.

-

Sample Weighing: Accurately weigh 10–15 mg of 3-methoxydibenzofuran for 1H NMR, or 30–50 mg for 13C NMR.

-

Solvent Addition: Dissolve the sample in 600 µL of high-purity deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl3 is chosen because the rigid dibenzofuran core is highly soluble in non-polar organic solvents[2].

-

Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

-

Acquisition Parameters:

-

1H NMR: Set the relaxation delay (D1) to 2 seconds.

-

13C NMR: Set D1 to 5 seconds. Field Insight: Quaternary carbons (C3, C4a, C5a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation.

-

Protocol 2: GC-MS Analytical Workflow

To verify the fragmentation mechanics, use the following standardized GC-MS parameters:

-

Sample Dilution: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane.

-

Injection: Inject 1 µL using a split ratio of 50:1. Maintain the injector temperature at 250°C to ensure rapid, non-degradative volatilization.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Ionization: Operate the EI source at 70 eV. Field Insight: 70 eV is the industry standard because it maximizes the efficiency of electron transfer while providing reproducible fragmentation libraries comparable to4[4].

Visualizations

Spectroscopic structural elucidation workflow for 3-Methoxydibenzofuran.

EI-MS fragmentation pathway logic for the 3-Methoxydibenzofuran molecular ion.

References

-

Product Class 3: Dibenzofurans | Thieme Connect | 3

-

3-Methoxy-4-piperidinomethyldibenzofuran | Benchchem | 1

-

Dibenzofuran | Wikipedia | 2

-

Dibenzofuran - the NIST WebBook | National Institute of Standards and Technology (NIST) | 4

Sources

Investigating the Biological Activity of Methoxy-Substituted Dibenzofurans: A Comprehensive Technical Guide

Executive Summary

The dibenzofuran scaffold represents a privileged pharmacophore in medicinal chemistry, found in numerous naturally occurring secondary metabolites and synthetic therapeutics. However, the strategic introduction of a methoxy (–OCH₃) group onto this tricyclic core fundamentally alters its biological activity. As a Senior Application Scientist, I have structured this technical guide to bypass superficial overviews and dive directly into the stereoelectronic causality, quantitative pharmacological profiling, and the self-validating experimental workflows required to evaluate methoxy-substituted dibenzofurans.

The Stereoelectronic Rationale for Methoxy Substitution

In drug design, functional group addition is never arbitrary. The inclusion of a methoxy group on the dibenzofuran core serves a dual mechanistic purpose:

-

Electronic Modulation : The methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system. This enhances the scaffold's ability to engage in π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target protein binding pockets.

-

Conformational Anchoring : The oxygen atom serves as a strict hydrogen bond acceptor, while the freely rotating methyl group provides localized hydrophobic bulk. This combination effectively "locks" the molecule into a bioactive conformation, reducing entropic penalties upon target binding.

This rational design has led to the discovery of methoxy-dibenzofurans with profound efficacy across multiple therapeutic areas, including the inhibition of tubulin polymerization in oncology 1 and the modulation of Protein Tyrosine Phosphatase 1B (PTP1B) in metabolic disorders 2.

Mechanism of methoxy-dibenzofuran induced apoptosis via tubulin polymerization inhibition.

Quantitative Pharmacological Profiling

The biological versatility of the methoxy-dibenzofuran scaffold is best understood through its quantitative binding affinities across disparate biological targets. The table below synthesizes the inhibitory concentrations (IC₅₀) of leading derivatives.

| Compound Class / Derivative | Primary Biological Target | Therapeutic Indication | Activity (IC₅₀ / Score) | Key Structural Feature |

| Compound 36 | Tubulin Polymerization | Lung Cancer (A549) | 0.06 µM | 6-methoxy substitution |

| Compound 5a | PTP1B Enzyme | Diabetes / Metabolic | -15.77 (FlexX Docking) | 6-methoxy, 2-hydroxy |

| Analog A-11 | MtbTOP1 | Tuberculosis | 8.3 µM | Methoxy-dibenzofuran core |

| Compound 17i | Lysine-specific demethylase 1 | Broad-spectrum Oncology | 0.065 µM | Benzofuran/Dibenzofuran hybrid |

Data aggregated from authoritative evaluations of tubulin inhibitors 1, PTP1B modulators 2, and MtbTOP1 assays 3.

Self-Validating Experimental Workflows

To ensure scientific integrity, methodologies must be designed not just to produce a result, but to continuously prove that the result is not an artifact. The following protocols are engineered as self-validating systems.

Self-validating workflow from chemical synthesis to biological hit confirmation.

Protocol A: Synthesis via Carbanion-Induced Ring Transformation

Traditional cross-coupling often fails to achieve the specific oxygenation patterns required for optimal biological activity. We utilize a carbanion-induced ring transformation of 2H-pyran-2-ones because the subsequent decarboxylation acts as a thermodynamic sink, driving the reaction forward exclusively to the desired scaffold.

Step-by-Step Methodology:

-

Preparation : In a flame-dried flask under an inert argon atmosphere, combine equimolar amounts (1.0 mmol) of 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-one and 7-methoxybenzofuran-3-one.

-

Initiation : Add powdered KOH (1.5 mmol) suspended in dry DMF (10 mL). Causality: KOH generates the carbanion in situ from the benzofuran-3-one, forcing a nucleophilic attack at the C-6 position of the pyran ring.

-

Reaction Monitoring : Stir at ambient temperature for 4–6 hours. Self-Validation Check: The evolution of CO₂ gas provides immediate visual confirmation of the intermediate diene formation and subsequent decarboxylation.

-

Quenching & Extraction : Pour the mixture into ice-cold 1M HCl to protonate the intermediate, then extract with ethyl acetate (3 x 20 mL).

-

Purification : Purify via silica gel column chromatography (hexane/ethyl acetate).

-

Validation Gate : Proceed to bioassays only if HPLC-MS confirms >95% purity and ¹H-NMR shows the characteristic methoxy singlet at ~4.02 ppm.

Protocol B: Label-Free Tubulin Polymerization Kinetic Assay

To evaluate the anticancer potential of the synthesized methoxy-dibenzofurans, we measure their impact on microtubule dynamics. We use a 340 nm absorbance readout because tubulin polymerization increases the turbidity of the solution, scattering light and providing a direct, label-free kinetic measurement of polymer mass.

Step-by-Step Methodology:

-

Reagent Preparation : Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature assembly.

-

Compound Plating : In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of the methoxy-dibenzofuran compound dissolved in DMSO. Causality: Methoxy-dibenzofurans are highly lipophilic; however, DMSO must be capped at 1% final concentration to prevent solvent-induced protein denaturation.

-

Control Integration (Self-Validation) :

-

Positive Stabilizing Control: Paclitaxel (3 µM) - must accelerate the Vmax of polymerization.

-

Positive Destabilizing Control: Colchicine (3 µM) - must flatten the kinetic curve.

-

Vehicle Control: 1% DMSO in PEM buffer.

-

-

Reaction Initiation : Rapidly add 45 µL of the tubulin solution to all wells using a multichannel pipette.

-

Kinetic Readout : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Validation : Calculate the Z'-factor between the Paclitaxel and Colchicine curves. If Z' < 0.5, the assay is rejected, ensuring that any observed destabilization by the methoxy-dibenzofuran is mechanistically genuine and not an artifact of degraded tubulin.

References

-

Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis, PubMed,[Link]

-

Synthesis, Molecular Docking and PTP1B Inhibitory Activity of Functionalized 4,5-Dihydronaphthofurans and Dibenzofurans, ResearchGate,[Link]

-

Small Molecule Inhibitors of Mycobacterium tuberculosis Topoisomerase I Identified by Machine Learning and In Vitro Assays, PMC,[Link]

-

An innovative synthesis of dibenzofurans through a carbanion-induced ring transformation reaction, ElectronicsAndBooks / Elsevier,[Link]

Sources

3-Methoxydibenzofuran: Molecular Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I approach the synthesis and functionalization of 3-Methoxydibenzofuran not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of electron density and spatial geometry. The dibenzofuran core is widely recognized in medicinal chemistry as a "privileged scaffold"—a rigid, planar framework that allows for the precise spatial orientation of functional groups to interact with complex biological targets[1].

This technical guide explores the physicochemical properties of 3-Methoxydibenzofuran, details the causality behind its core synthesis, and outlines self-validating protocols for its downstream functionalization into highly active pharmacological derivatives.

Core Physicochemical Properties & Quantitative Data

Understanding the baseline quantitative properties of the 3-Methoxydibenzofuran core and its functionalized derivatives is essential for predicting pharmacokinetics, steric hindrance during synthesis, and overall stability. Below is a comparative structural and quantitative analysis of the unmodified core versus a widely researched C-4 functionalized derivative[1],[2].

Table 1: Comparative Quantitative Data of 3-Methoxydibenzofuran and its C-4 Derivative

| Property | 3-Methoxydibenzofuran (Core) | 3-Methoxy-4-piperidinomethyldibenzofuran |

| CAS Registry Number | 3 | 1 |

| Molecular Formula | C₁₃H₁₀O₂ | C₁₉H₂₁NO₂ |

| Molecular Weight | 198.22 g/mol | 295.4 g/mol |

| Structural Role | Privileged Scaffold / Precursor | Bioactive Target Molecule |

| Toxicity (LD50, mice i.p.) | N/A | 255 mg/kg |

Strategic Core Construction: Synthesis via Diazotization

The construction of the tricyclic dibenzofuran system is the foundational challenge in developing its derivatives. Modern synthetic strategies predominantly favor building the furan ring from biphenyl precursors that already contain the methoxy group, ensuring strict regiochemical control[1]. One of the most robust, high-yield methods is the diazotization and subsequent thermal cyclization of 2-amino-2′,4′-dimethoxybiphenyl, as detailed by4[4].

Step-by-Step Methodology & Mechanistic Causality

Step 1: Preparation of the Diazonium Intermediate

-

Action: Dissolve 2-amino-2′,4′-dimethoxybiphenyl (12.2 mmol) in 15% dilute H₂SO₄ (100 mL). Slowly add a solution of NaNO₂ (1.5 g in 20 mL H₂O) while maintaining the temperature strictly at 0–5°C with vigorous stirring.

-

Causality: The acidic environment protonates the amine, preparing it for electrophilic attack by the nitrosonium ion. Maintaining the temperature near freezing is critical; it prevents the premature thermal degradation of the highly unstable diazonium salt into a phenol before the desired cyclization can occur.

Step 2: Quenching Excess Nitrite

-

Action: Add urea to the reaction mixture.

-

Causality: Urea acts as a chemical scavenger to neutralize unreacted nitrous acid. If left unquenched, excess nitrite will cause unwanted oxidative side reactions or nitration of the highly electron-rich dimethoxybiphenyl system, destroying the yield.

Step 3: Thermal Cyclization (Self-Validating Step)

-

Action: Gradually heat the mixture to 70°C until nitrogen (N₂) gas evolution ceases. Extract the product using CHCl₃.

-

Causality: Heating provides the exact activation energy required for the diazonium group to extrude N₂ gas. This generates a reactive intermediate that is rapidly trapped by the adjacent electron-rich aromatic ring, forging the central C-O/C-C bonds of the furan ring[4].

-

Self-Validation: The reaction's progress is visually self-validating. The continuous evolution of nitrogen bubbles indicates active cyclization, and the complete cessation of bubbling serves as a definitive, observable endpoint for the thermal conversion.

Synthesis pathway of 3-Methoxydibenzofuran via diazotization and thermal cyclization.

Downstream Functionalization: The Mannich Reaction

Once the 3-Methoxydibenzofuran core is isolated, the methoxy group at C-3 acts as a powerful ortho/para-directing activator[1]. A classic and highly valuable application is the regioselective introduction of a piperidinomethyl moiety at the C-4 position to yield 3-Methoxy-4-piperidinomethyldibenzofuran (CAS 42840-15-3)[1].

Step-by-Step Methodology & Mechanistic Causality

Step 1: Iminium Ion Generation

-

Action: Condense paraformaldehyde with a secondary amine (piperidine) in an appropriate solvent.

-

Causality: The condensation and subsequent dehydration form a piperidinium-N-methylol intermediate, which rapidly dehydrates into a highly electrophilic N,N-disubstituted iminium ion (Eschenmoser's salt precursor)[1].

Step 2: Electrophilic Aromatic Substitution (Self-Validating Step)

-

Action: Introduce 3-Methoxydibenzofuran to the iminium ion mixture and allow the electrophilic aromatic substitution to proceed.

-

Causality: The C-3 methoxy group donates electron density via resonance, nucleophilically activating the ortho positions (C-2 and C-4). However, due to the severe steric bulk of the adjacent furan oxygen and the methoxy group itself, the C-2 position is sterically hindered. This spatial restriction directs the bulky iminium electrophile exclusively to the C-4 position[1].

-

Self-Validation: The regioselectivity of this reaction is self-validating through post-synthetic ¹H-NMR analysis. The disappearance of the C-4 aromatic proton signal and the emergence of a distinctive methylene bridge singlet (~3.5–4.0 ppm) definitively confirm the precise site of aminomethylation.

Regioselective C-4 aminomethylation of 3-Methoxydibenzofuran via the Mannich reaction.

Pharmacological Relevance & Future Directions

The precise functionalization of the 3-Methoxydibenzofuran core is not merely an academic exercise; it has profound implications in drug discovery. Derivatives featuring the methoxy-dibenzofuran core paired with a nitrogenous heterocycle (such as the piperidinomethyl group) have demonstrated significant antiplatelet and anticholinesterase activity[1].

Because anticholinesterase inhibitors are a primary therapeutic avenue for managing cognitive decline, researchers actively leverage this specific scaffold as a lead structure for designing new derivatives to treat neurodegenerative disorders, most notably Alzheimer's disease[1]. Furthermore, the rigid, planar structure of the dibenzofuran core makes it an excellent candidate for structure-activity relationship (SAR) exploration in oncology[1].

References

- Title: 3-Methoxy-4-piperidinomethyldibenzofuran | CAS 42840-15-3 Source: Benchchem URL

- Title: 339067-17-3 C32H28N2O6 - Chemical Dictionary (Mentions 3-Methoxydibenzofuran CAS 20357-71-5)

- Title: Product Class 3: Dibenzofurans (Synthesis by Ring-Closure Reactions)

Sources

Modern Dibenzofuran Synthesis: A Comprehensive Technical Guide to Transition-Metal Catalyzed Methodologies

Abstract & Introduction

Dibenzofuran is a privileged heterocyclic core prevalent in numerous bioactive natural products, pharmaceuticals, and advanced organic materials such as phosphorescent organic light-emitting diodes (PhOLEDs)[1]. Traditional synthesis methods, such as the classical annulation of o-arylphenols or harsh SNAr reactions, often suffer from limited substrate scope, the requirement of high temperatures (>100 °C), and poor functional group tolerance[1][2]. Modern methodologies have shifted toward transition-metal-catalyzed C–H activation and innovative ring-contraction strategies, offering unprecedented efficiency and atom economy.

As a Senior Application Scientist, this guide synthesizes the mechanistic causality and field-proven protocols behind these modern approaches to empower drug development professionals and researchers in designing robust synthetic routes.

Mechanistic Paradigms in Dibenzofuran Construction

The retrosynthetic deconstruction of the dibenzofuran core generally dictates two primary intramolecular coupling strategies:

-

Pathway A (C–C Bond Formation) : Intramolecular oxidative coupling of diaryl ethers[3].

-

Pathway B (C–O Bond Formation) : Intramolecular cyclization of biaryl systems (e.g., 2-arylphenols)[3].

Recent advances have also introduced Pathway C and D , utilizing hypervalent iodine species or boron-containing heterocycles for mild, heteroatom-driven ring constructions[2][4].

Retrosynthetic strategies for dibenzofuran synthesis via transition-metal catalysis.

Palladium-Catalyzed C–H Activation Strategies

Phenol-Directed C–H Activation/C–O Cyclization

The direct conversion of 2-arylphenols to dibenzofurans via Pd-catalyzed C–H activation represents a highly atom-economical approach. A landmark methodology utilizes a Pd(II) catalyst in conjunction with an oxidant such as tert-butyl peroxybenzoate[5].

Causality & Mechanism : Kinetic isotope effect (KIE) studies reveal that the C–H bond cleavage is the rate-limiting step[5]. The catalytic cycle proceeds via Pd(II)-mediated C–H activation, followed by oxidation to a high-valent Pd(IV) intermediate, and subsequent C–O bond-forming reductive elimination[5]. This avoids the need for pre-functionalized halogenated substrates, allowing for late-stage functionalization of complex biaryls.

Ligand-Free C–C Bond Formation from o-Iododiaryl Ethers

For C–C bond formation, the cyclization of o-iododiaryl ethers is a robust pathway. Utilizing reusable Pd/C (10 wt %) under ligand-free conditions provides a highly cost-effective and scalable protocol[1].

Causality & Mechanism : The heterogeneous nature of Pd/C simplifies purification while maintaining excellent selectivity for aryl-aryl bond formation over competitive hydrodehalogenation[1]. A low catalyst loading (0.3 mol %) is sufficient to drive the reaction to completion, making it highly attractive for industrial scale-up[1].

Copper-Catalyzed and Mild-Condition Innovations

Oxygen–Iodine Exchange in Water

Transitioning from palladium to earth-abundant copper, the cyclization of cyclic diaryliodonium triflates in water represents a breakthrough in green synthesis[4].

Causality & Mechanism : This oxygen-iodine exchange approach utilizes water not just as a solvent, but as the nucleophilic oxygen source for the furan ring, achieving double C–O bond formation[4]. The reaction proceeds smoothly under mild conditions, yielding up to 96% of the desired dibenzofurans, and is highly sensitive to the electronic nature of the diaryliodonium salt substituent[4].

Deborylative Ring Contraction

To circumvent the high temperatures typically required for C–H activation, a novel Cu-catalyzed deborylative ring contraction of dibenzoxaborins has been developed[2].

Causality & Mechanism : Operating under ambient temperatures with weak bases, this Chan–Evans–Lam-type process allows for the synthesis of highly functionalized dibenzofurans that would otherwise decompose under harsh oxidative conditions[2]. The ready availability of dibenzoxaborins enhances the utility of this regiodivergent method[2].

Quantitative Data & Yield Comparisons

| Methodology | Catalyst System | Substrate Class | Key Reagents / Conditions | Typical Yields | Ref |

| C-H Activation / C-O Cyclization | Pd(OAc)₂ / Pyridine ligand | 2-Arylphenols | tert-butyl peroxybenzoate, 90 °C | 49–76% | [5] |

| Ligand-Free C-C Cyclization | Pd/C (10 wt %) | o-Iododiaryl ethers | NaOAc, DMA, 140 °C, 16 h | Up to 90%+ | [1] |

| Oxygen-Iodine Exchange | CuI | Cyclic diaryliodonium salts | H₂O, K₂CO₃, 100 °C, 4 h | Up to 96% | [4] |

| Deborylative Ring Contraction | Cu-catalyst | Dibenzoxaborins | Weak base, Ambient Temp | Good to Excellent | [2] |

Field-Proven Experimental Protocols

Protocol A: Pd/C-Catalyzed Synthesis of Dibenzofurans (Self-Validating System)

This protocol leverages heterogeneous catalysis to ensure easy product isolation and catalyst recovery[1].

-

Reaction Setup : To a reaction vial, add o-iododiaryl ether (50 mg) and Sodium Acetate (NaOAc, 3 equiv) in N,N-Dimethylacetamide (DMA, 3 mL).

-

Catalyst Addition : Introduce 3 mg (0.3 mol %) of Pd/C (10 wt %). Rationale: Pd/C acts as a ligand-free, heterogeneous source of palladium, preventing product contamination with phosphine ligands.

-

Thermal Activation : Heat the reaction mixture at 140 °C for 16 hours.

-

Validation Step : Monitor the reaction progress via Gas Chromatography (GC). Self-Validation: Do not proceed to workup until GC confirms the complete disappearance of the o-iododiaryl ether starting material, ensuring maximum conversion and preventing difficult separations.

-

Workup & Extraction : Cool the mixture to room temperature and pour into distilled water (10 mL). Extract the aqueous layer with diethyl ether (3 × 15 mL).

-

Isolation : Dry the combined organic layers, filter, and remove the solvent using a rotary evaporator to yield the crude dibenzofuran. Purify via flash chromatography if necessary.

Step-by-step experimental workflow for the Pd/C-catalyzed synthesis of dibenzofurans.

Protocol B: Cu-Catalyzed Cyclization of Cyclic Diaryliodonium Salts in Water

This method highlights green chemistry principles by utilizing water as both solvent and reactant[4].

-

Reaction Setup : Combine cyclic diaryliodonium triflate (1.0 equiv), CuI catalyst (0.05 equiv), appropriate ligand (0.1 equiv), and base (2 equiv) in a reaction tube.

-

Solvent Addition : Add 2 mL of H2O . Rationale: Water acts as the nucleophile for the oxygen-iodine exchange, incorporating its oxygen atom into the final dibenzofuran core.

-

Thermal Activation : Heat the mixture to 100 °C for 4 hours.

-

Validation Step : Monitor via TLC/GC using n-decane as an internal standard to verify the complete consumption of the iodonium salt.

-

Workup & Isolation : Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via column chromatography.

Conclusion & Future Perspectives

The synthesis of dibenzofurans has evolved from harsh, unselective conditions to highly elegant, transition-metal-catalyzed pathways. Whether employing reusable Pd/C for scalable C–C bond formation or leveraging earth-abundant copper for mild deborylative ring contractions, modern methodologies provide drug development professionals with a versatile toolkit. Future advancements will likely focus on enantioselective variants and further integration of photocatalysis to drive these transformations at room temperature.

References

-

Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry. URL: 1

-

Xiao, B., et al. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters. URL: 5

-

Zhao, J., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Journal of the American Chemical Society. URL: 3

-

Miyamoto, K., et al. (2020). Synthesis of Dibenzofurans by Cu-Catalyzed Deborylative Ring Contraction of Dibenzoxaborins. Organic Letters. URL: 2

-

Xu, Q.-N., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. URL:4

Sources

A Comprehensive Technical Guide to the Photophysical and Fluorescence Properties of 3-Methoxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the photophysical and fluorescence characteristics of 3-Methoxydibenzofuran, a heterocyclic organic compound of interest in materials science and pharmaceutical research. Drawing from established principles of fluorescence spectroscopy and the known properties of related benzofuran derivatives, this document outlines the synthesis, key photophysical parameters, and detailed experimental protocols for the comprehensive characterization of this molecule.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are prominent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The unique electronic and structural characteristics of the benzofuran ring system often impart desirable photophysical properties, making them valuable as fluorescent probes and for applications in optoelectronics.[4][5] The introduction of a methoxy group at the 3-position of the dibenzofuran core is anticipated to modulate its electronic properties and, consequently, its fluorescence behavior, making 3-Methoxydibenzofuran a compelling subject for detailed photophysical investigation.

Synthesis of 3-Methoxydibenzofuran

While a specific, optimized synthesis for 3-Methoxydibenzofuran is not extensively documented, its synthesis can be approached through established methodologies for constructing substituted benzofurans. A common and versatile strategy involves the intramolecular cyclization of appropriately substituted precursors.[1][2] One potential synthetic route is outlined below, based on common reactions in benzofuran synthesis.

Conceptual Synthetic Pathway

A plausible approach to synthesize 3-Methoxydibenzofuran could involve a multi-step process starting from commercially available precursors. The final key step would likely be an intramolecular cyclization to form the furan ring.

Caption: Conceptual synthetic pathway for 3-Methoxydibenzofuran.

Core Photophysical Properties

The photophysical properties of a fluorophore are dictated by its electronic structure and how it interacts with light. For 3-Methoxydibenzofuran, these properties are crucial for determining its suitability for various applications.

UV-Visible Absorption and Fluorescence Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Based on data for related benzofuran and dibenzofuran compounds, 3-Methoxydibenzofuran is expected to exhibit absorption in the UV region, likely between 280-350 nm.[6][7][8] The fluorescence emission is anticipated to be in the range of 310-400 nm.[7][8] The methoxy group, being an electron-donating group, may cause a slight bathochromic (red) shift in both the absorption and emission spectra compared to the parent dibenzofuran.[9]

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring high sensitivity. For many organic fluorophores, including benzofuran derivatives, molar extinction coefficients are typically in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹.[10]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12][13] A high quantum yield is a key characteristic of a good fluorophore. The quantum yield of benzofuran derivatives can vary significantly depending on their structure and environment.

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically in the nanosecond range for small organic molecules.[14]

Table 1: Anticipated Photophysical Properties of 3-Methoxydibenzofuran

| Parameter | Anticipated Range | Significance |

| Absorption Maximum (λ_abs) | 280 - 350 nm | Wavelength of maximum light absorption. |

| Emission Maximum (λ_em) | 310 - 400 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | 30 - 50 nm | Separation between absorption and emission maxima. |

| Molar Extinction Coefficient (ε) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | Measure of light absorption intensity. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 | Efficiency of the fluorescence process. |

| Fluorescence Lifetime (τf) | 1 - 10 ns | Duration of the excited state. |

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[15] This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. The study of solvatochromism provides insights into the nature of the electronic transitions and the change in dipole moment upon excitation. It is expected that 3-Methoxydibenzofuran will exhibit some degree of solvatochromism, with a potential red shift in emission in more polar solvents.[15][16]

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of 3-Methoxydibenzofuran requires standardized and rigorous experimental procedures.

Sample Preparation

-

Purification: Ensure the 3-Methoxydibenzofuran sample is of high purity. Impurities can significantly affect fluorescence measurements.

-

Solvent Selection: Use spectroscopic grade solvents. The choice of solvent can influence the photophysical properties. A range of solvents with varying polarities should be used to investigate solvatochromic effects.

-

Concentration: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) to avoid inner filter effects and concentration quenching.[14] The absorbance of the solution at the excitation wavelength should generally be kept below 0.1.

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the steps for acquiring absorption and fluorescence spectra using standard laboratory instrumentation.[17][18]

Caption: Workflow for acquiring absorption and fluorescence spectra.

Determination of Fluorescence Quantum Yield (Φf)

The relative fluorescence quantum yield is commonly determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[11][12][19]

Equation for Relative Quantum Yield:

Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Protocol:

-

Select a Standard: Choose a reference standard with an emission range that overlaps with the sample. For emission in the near-UV, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the reference standard with absorbances in the range of 0.01 to 0.1 at the same excitation wavelength.

-

Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

-

Integrate Emission: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

-

Calculate Slopes: Determine the slopes of the resulting linear plots.

-

Calculate Quantum Yield: Use the slopes in the modified quantum yield equation:

Φ_f(sample) = Φ_f(ref) * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated photophysical and fluorescence properties of 3-Methoxydibenzofuran, along with detailed protocols for their experimental determination. The benzofuran scaffold holds significant promise for the development of novel fluorophores, and a thorough understanding of the structure-property relationships is paramount. Future research should focus on the experimental validation of the properties outlined in this guide, as well as exploring the effects of different substituents on the dibenzofuran core to fine-tune its photophysical characteristics for specific applications in bioimaging, sensing, and materials science.

References

-

Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. (n.d.). Retrieved from [Link]

-

Gell, C., et al. (2015). Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry B, 119(12), 4475-4483. Retrieved from [Link]

-

ExperimentFluorescenceSpectroscopy. (2025, October 8). Retrieved from [Link]

-

Lamb, D. C., et al. (Eds.). (2014). Fluorescence Spectroscopy and Microscopy: Methods and Protocols. Humana Press. Retrieved from [Link]

-

Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Retrieved from [Link]

-

Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence, vol 6. Springer, Berlin, Heidelberg. Retrieved from [Link]

-

Birks, J. B., & Munro, I. H. (1967). The fluorescence lifetimes of aromatic molecules. Progress in Reaction Kinetics, 4, 239-303. Retrieved from [Link]

-

Fluorescence Spectroscopy and Microscopy - Departement Chemie. (n.d.). Retrieved from [Link]

-

Varghese, B., & Sreenivasan, K. (2015). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. Chemical Engineering Progress, 111(5), 33-39. Retrieved from [Link]

-

1853 Fluorescence Spectroscopy—Theory and Practice. (n.d.). Retrieved from [Link]

-

Absorption and fluorescence (excitation and emission) spectra of (3) in tetrahydrofuran, excitation wavelength = 611 nm. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 3-(4'-methoxybenzoyl)benzofuran - PrepChem.com. (n.d.). Retrieved from [Link]

-

Cera, G., & Pace, V. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

-

Mondal, T., et al. (2023). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances, 13(40), 28269-28277. Retrieved from [Link]

- CN102417498A - Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone - Google Patents. (n.d.).

-

Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(12), 1115-1117. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

Tero, T. R., et al. (2014). The structural diversity of benzofuran resorcinarene leads to enhanced fluorescence. Chemistry-An Asian Journal, 9(7), 1860-1867. Retrieved from [Link]

-

Fig. 3 Shown here are the fluorescence quantum yields (black squares... - ResearchGate. (n.d.). Retrieved from [Link]

-

Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... - ResearchGate. (n.d.). Retrieved from [Link]

-

Krawczyk, P., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 273. Retrieved from [Link]

-

The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence - ResearchGate. (n.d.). Retrieved from [Link]

-

The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence - SciSpace. (n.d.). Retrieved from [Link]

-

(PDF) Photophysical Properties of Novel Fluorescent - Amanote Research. (n.d.). Retrieved from [Link]

-

Photophysical Properties of Photosensitizers and Quenchers. (n.d.). Retrieved from [Link]

-

Spectra and photophysics of new organic fluorophores: 2,3Di(phenylethenyl)benzofuran derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Studies on solvatochromic behavior of dyes using spectral techniques - ResearchGate. (n.d.). Retrieved from [Link]

-

(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and photophysical properties of D-A type ring-fluorinated benzofuran-3(2 H )-one dyes through a novel 1,2-rearangement of a perfluorophenyl group - ResearchGate. (n.d.). Retrieved from [Link]

-

Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2 - MDPI. (n.d.). Retrieved from [Link]

-

Solvatochromic and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]

- 2. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The structural diversity of benzofuran resorcinarene leads to enhanced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]

- 8. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. drugfuture.com [drugfuture.com]

- 19. pubs.acs.org [pubs.acs.org]

Solubility Profile of 3-Methoxydibenzofuran in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methoxydibenzofuran, a key heterocyclic compound of interest in pharmaceutical and materials science research. Acknowledging the scarcity of published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. It further presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 3-Methoxydibenzofuran in a diverse range of organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of Solubility

3-Methoxydibenzofuran is a heterocyclic aromatic compound built upon a dibenzofuran scaffold. This core structure is a privileged scaffold in drug discovery, known for its rigid, planar framework that facilitates interaction with biological targets[1]. The addition of a methoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutics and functional materials[1][2].

The success of any application, from chemical synthesis to pharmaceutical formulation, is fundamentally dependent on the compound's solubility. A well-defined solubility profile is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which allows for efficient molecular collision and reaction.

-

Purification: Developing effective crystallization and chromatographic purification methods[3].

-

Pharmaceutical Formulation: Designing drug delivery systems, as solubility directly impacts bioavailability and absorption[2].

-

Material Science: Processing and fabricating organic electronics or novel polymers[2].

This guide provides the foundational knowledge and a practical framework for establishing the complete solubility profile of 3-Methoxydibenzofuran.

Physicochemical Properties of 3-Methoxydibenzofuran

Understanding the structural and chemical nature of 3-Methoxydibenzofuran is essential to predicting its behavior in various solvents. The molecule's solubility is a direct consequence of its inherent properties.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₀O₂ | Inferred |

| Molecular Weight | ~198.22 g/mol | [2] |

| Appearance | Typically a crystalline solid or powder. | [2] |

| Core Structure | A rigid, tricyclic aromatic system composed of two benzene rings fused to a central furan ring. This backbone is largely nonpolar and hydrophobic. | [4] |

| Key Functional Group | A methoxy (-OCH₃) group at the 3-position. This group introduces a degree of polarity and the potential for weak hydrogen bond acceptance, which can enhance solubility in more polar organic solvents. | [1][2] |

| Overall Polarity | A molecule with dual characteristics: a large, nonpolar aromatic region counterbalanced by a moderately polar methoxy ether group. | [2] |

The dominant nonpolar surface area of the dibenzofuran core suggests strong solubility in nonpolar solvents, while the methoxy group is expected to confer at least partial solubility in solvents of intermediate polarity[2][4].

Theoretical Framework: "Like Dissolves Like"

The guiding principle for predicting solubility is the adage, "Like dissolves like."[3]. This means that substances with similar intermolecular forces are likely to be soluble in one another. For 3-Methoxydibenzofuran, we can predict its interactions based on solvent classification:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large, nonpolar dibenzofuran backbone of 3-Methoxydibenzofuran will interact favorably with these solvents, leading to high solubility. The parent compound, dibenzofuran, is known to be soluble in benzene[5].

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. 3-Methoxydibenzofuran, with its own dipole moment arising from the methoxy group, is expected to be soluble in these solvents through dipole-dipole interactions. It has been qualitatively described as soluble in dichloromethane[2].

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. While the oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor, the molecule cannot donate hydrogen bonds and its large hydrophobic body will disrupt the strong hydrogen-bonding network of solvents like water. Therefore, solubility is expected to be high in less polar alcohols like ethanol but very poor in water[2].

Predicted Solubility Profile

Based on the theoretical framework and the known properties of dibenzofuran derivatives, the following qualitative solubility profile for 3-Methoxydibenzofuran is predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | High | Favorable van der Waals interactions with the large aromatic core. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the methoxy group while being nonpolar enough for the aromatic system. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | The ether functionality in the solvent interacts well with the methoxy group and furan ring. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group can interact with the methoxy group, but the overall polarity may be less ideal than DCM. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones, offers a balance of polar and nonpolar characteristics. |

| Alcohols | Ethanol, Methanol | Moderate to Low | The methoxy group allows some interaction, but the hydrophobic core limits solubility, especially in highly polar methanol. |

| Highly Polar Protic | Water | Insoluble | The large hydrophobic structure cannot overcome the strong hydrogen-bonding network of water. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These strong solvents are generally effective at dissolving a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

This section provides a standardized, step-by-step protocol for the experimental determination of the solubility of 3-Methoxydibenzofuran. This method is based on the isothermal equilibrium technique.

5.1. Materials and Equipment

-

3-Methoxydibenzofuran (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

5.2. Workflow Diagram

Caption: Experimental workflow for solubility determination.

5.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Accurately weigh a vial. Add an excess amount of solid 3-Methoxydibenzofuran (e.g., 20-30 mg) to the vial. The key is to have undissolved solid remaining at equilibrium. b. Record the exact mass of the solid added. c. Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. d. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to confirm equilibrium). The solution is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

Sampling: a. After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature, allowing the excess solid to settle to the bottom. b. Carefully draw a sample of the clear supernatant using a syringe. c. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved microscopic particles.

-

Quantification: a. Accurately weigh the filtered solution to determine its density, or (more commonly) take a precise aliquot of the filtered saturated solution. b. Dilute the aliquot with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument. c. Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Methoxydibenzofuran.

-

Calculation: a. Calculate the concentration in the diluted sample based on the calibration curve. b. Use the dilution factor to calculate the original concentration of the saturated solution. c. Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

Conclusion

References

- EvitaChem. (n.d.). Buy 3-Methoxydibenzofuran (EVT-489010). Retrieved from EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHobi2OC45Okt4mErd4DJHnJhFaPCuoK2xj550ZvQrYSzbr6hPRp-C9RDodABx_89-6_GgU_iY0yHurGWPKWMgcaTE6xp5iJ8Y_SCJhBi5i6U5BF8s0HEoNnwncug4pStYb1mxfMuBy]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry and Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4YZFor8iFMqfLR2dLwFBH2E2bStQ-ZUsNJmVtTdMp0si8BKNhIPKSnuVKQtyJS029nuahNGhu0VILl__ehwnWmHyxG5hipjnijaHK12mK0lMwxR9ijgWZ-mO-oswiQWEK2GZv]

- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Tanta University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMULGnaUOOsJFPgxEqUbbMIhdsGxhKz7SpfBvoCyhJsFDwJoToC5pxKXeV6Z6XS6uAoX3ARCG3TZu_1G2LtTQLllbt9aAsrijEL3IPnf_pkRC7UKnlYhYHQwDlhn4VXlgT2jp5kwTWTBugIsKzvqJDdF01Do4Akq9yGV5LntGCjU3QjvtGmQ0=]

- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Tanta University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd_1zm6merUO42M-Ke1DZfwBTCIP3k0VDDVu0KEeT02NFzFOr9Eb3TZ3fSdqAT2MJez8kVXXA505u7JTUWC6MIIsIUlGDamklP5L_jXRf44_dDGDm36kmQAW54gf6C29DWzuFvGQidkggsqKxHTbQjaLpdpQC6_C7wEw==]

- ChemBK. (2024, April 9). 3-amino-2-methoxydibenzofuran - Physico-chemical Properties. Retrieved from ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXsl_BYG4UDMOr3HPNPh4Tr7HfTr99dpTDbrwAsW5xqq07xZG1bi4zoH9xUBwiOHYLWzbF0IkpqOTGQhVKdldp88GCkAdAL6VlYwbGURcZTGAORkl_SCXqJmjhYE8zkg2HlQlTHz_6g0LF1tRRSW4qUsLwMkkUuw==]

- University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Canterbury. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOudEY1PBU0m0PlQrSudV4TerrRT2uYGRQOK7AZuwxxDr6J4sPzOQmKz8VFADzCuhqmq_darghSV0mK2xMfy-BpZ8wGCabZVm8Anq7DI27J20naHQV2sRxoTvpXz94rUdeQTGsx_fckX8ThVcQcLJY3ldx61FbsF1gVCfn2xXJ0oiXk8jPHrjj]

- LookChem. (n.d.). Cas 5834-17-3,3-AMINO-2-METHOXYDIBENZOFURAN. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_dqBT-sefk6R8PjtQx1B7sAmddIo12-FuVTGN9U_0rN3wg5lGpPjpXCK2TDusn_A8mABfs9Ivjt8dvb82gHaZYfYvd_pW4sJrdR7238Lk9sK5-Ms0vKwMIxFXEiFGjL5KD6kC4Jzx]

- Sigma-Aldrich. (n.d.). Dibenzofuran 98 132-64-9. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv3tw8BDNlCVdPUlJpa6Mncgsr4nz4shMthKGzCmjNuWQ_rOnSxTUrWLrpfMgHc5apGtRV6fS33aC-sUFt_THK_8olKirEvtzqsulhRPUHiJQFmXWcqH_ycdKKj3as6uRr_G_rDdQoNGZ1clFWDzUAsJBAGA==]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning supplement. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLiUw6jN7dIYLt0b1mTq-OpnyO7FK1Z0PHiExiMyJFIa9MHQ_NA65b_D3BRb_opcPEVK8uEpZGtFNvrMrqQO3Fg-XQDQLE-7x_ljQr2ANpdcOL15xIeeu3GlHtTVJmqa2RegSpqJN--k9GYeYq0Eb7W0zyzmrM40tEHRf3s5we]

- Sigma-Aldrich. (n.d.). 3-Amino-2-methoxydibenzofuran 97 5834-17-3. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR5pP6tRcWxFvJEcYo4Gz4kZi9QnYNCG3mis7WW0e3p3RIcIB_aHwQ0Cta6TGLNN2sUN6uRHaQcw7WGyXbv8kAb8EJMeqLVUIqZubi-9WLfRJwDQM1stvA2S6N7Fl48_vwEDnF3BPfentry3JZcPXNLnkA9Q==]

- Zhang, L., & Wang, Y. (2014). Simulated calculation of solubility parameters and purification of dibenzofuran. Advanced Materials Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71In72fL2htIEwUuahCuT6ibmtuSfqwPicf7arWdJuIqNaZLhxlkijwgr71tqNl57WXmUe6KoU7EWn7zp5ROvCn7KBRp58vThRR5KfF9faOKLAWCmOtFm8GNdK2GK-tqNj1LM0bEGrduQYQ5Td5BwgBQG59DXx6SNdxggbs6mMPMFvwmJspjRquJaU3qYw0IjFCVR8QRO9opZ6U0P8ljo9u3CH44Y9XxmZQyEad93_Ew6Xa66mUqVsPKRYpHM]

- Benchchem. (n.d.). 3-Methoxy-4-piperidinomethyldibenzofuran | CAS 42840-15-3. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjNYUIsEcYezHUV12u35FmA2dChHa1dXFuE4FVQC8RyuW4wmNPep_CDuEHO4Y4SDmqyi7HypwOz2uu-oxuxQr6c0uNU4Ai0n5p1z2AAH2cFLu7nVzCyb5pmzUfpL4PFgQp9RVLlwc=]

- Al-Saeed, F. A., & El-Gamal, M. I. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBwjXJW2Yzvi8hctyM3tz8k8rALwEoPwdpjduVOG3ADM18ia23IzE9puVF9C1eWvF7clRI0CJHqj_W3E93GtbPtxFjhiCA55f8skxDhdNmmGc6cLKXU66m4upYBIJ4gU9uDbcLgd-TIKsimjwLtkLR4ZoIA4Tr0HUaARcT5FoqBfQVBvanceM=]

- Cheméo. (n.d.). Dibenzofuran. Retrieved from Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiE7nNQrGf-dh8UEqgpuRxISH-ZpOxfvHUnZp57Cb0itC3m7ZZIAmSJrzMHaqNRQOGMYqhjqCchuRbPJsYkCO_Auf0aMtzh3MhoQ2h3V3JNbQOu-M0MiWfeUJz9wxRq3ms75mOELqe6iSpdYUStdE=]

- National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem Compound Database. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIageGE9VUImpA8nuV-Difz15HEdkkjU46RYol1Ri6TmVbhWlPashtPT1S5Q8RNu2U3nGOJrk-VNYA5hQFx4jBWjDRJqVPeBdjW2jauLpNzJz91SSo86Kd_65Mm0qvH197np8A7ZTpr5mCAsGzMoUwJg==]

Sources

Application Note: 3-Methoxydibenzofuran as a Privileged Scaffold and Key Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Pharmacological Relevance

Dibenzofurans represent a highly privileged class of heterocyclic aromatic compounds in medicinal chemistry. Characterized by two benzene rings fused to a central furan ring, this rigid, planar scaffold is widely recognized for its ability to orient functional groups precisely in three-dimensional space, facilitating robust interactions with complex biological targets[1].